molecular formula C15H19N5O3S B6973557 2-acetamido-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-1,3-thiazole-4-carboxamide

2-acetamido-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-1,3-thiazole-4-carboxamide

Cat. No.: B6973557
M. Wt: 349.4 g/mol
InChI Key: IZNLPILBZHKPCZ-JQWIXIFHSA-N
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Description

2-acetamido-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, an oxane ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-1,3-thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Oxane Ring: The oxane ring can be synthesized via the cyclization of diols or through the use of protecting groups to facilitate ring closure.

    Formation of the Imidazole Ring: The imidazole ring is often synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling Reactions: The final compound is obtained by coupling the synthesized rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesizers and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and protein-ligand binding due to its multiple functional groups.

Medicine

In medicinal chemistry, 2-acetamido-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-1,3-thiazole-4-carboxamide could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole and imidazole derivatives have shown efficacy.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and imidazole rings could facilitate binding to metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-acetamido-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-1,3-thiazole-4-carboxamide
  • 2-acetamido-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-1,3-thiazole-4-carboxylate
  • 2-acetamido-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-1,3-thiazole-4-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-acetamido-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-9(21)17-15-19-11(8-24-15)14(22)18-10-4-3-7-23-12(10)13-16-5-6-20(13)2/h5-6,8,10,12H,3-4,7H2,1-2H3,(H,18,22)(H,17,19,21)/t10-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNLPILBZHKPCZ-JQWIXIFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C(=O)NC2CCCOC2C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=CS1)C(=O)N[C@H]2CCCO[C@@H]2C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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